molecular formula C11H10ClN B11902988 (7-Chloronaphthalen-1-yl)methanamine

(7-Chloronaphthalen-1-yl)methanamine

Cat. No.: B11902988
M. Wt: 191.65 g/mol
InChI Key: ALYVZNWEEXNADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Chloronaphthalen-1-yl)methanamine is a chlorinated aromatic amine with the molecular formula C₁₁H₁₀ClN (hydrochloride form: C₁₁H₁₁Cl₂N) and a molecular weight of 228.12 g/mol (hydrochloride) . Its structure comprises a naphthalene ring substituted with a chlorine atom at the 7-position and an aminomethyl group at the 1-position. This compound is utilized in pharmaceutical and chemical research, particularly in synthesizing derivatives for biological activity studies .

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

(7-chloronaphthalen-1-yl)methanamine

InChI

InChI=1S/C11H10ClN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-6H,7,13H2

InChI Key

ALYVZNWEEXNADT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)Cl)C(=C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloronaphthalen-1-yl)methanamine typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 1-nitronaphthalene.

    Reduction: The nitro group in 1-nitronaphthalene is reduced to an amine group using reducing agents such as iron powder and hydrochloric acid, yielding 1-naphthylamine.

    Chlorination: The 1-naphthylamine is then chlorinated at the 7th position using chlorine gas in the presence of a catalyst like iron(III) chloride to produce (7-Chloronaphthalen-1-yl)methanamine.

Industrial Production Methods

Industrial production of (7-Chloronaphthalen-1-yl)methanamine follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: To ensure efficient mixing and heat transfer.

    Catalysts and Optimized Conditions: To enhance yield and purity.

    Purification Steps: Including recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(7-Chloronaphthalen-1-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The chlorine atom can be substituted by other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.

Major Products

    Oxidation: Produces nitroso or nitro derivatives.

    Reduction: Produces (7-Hydroxynaphthalen-1-yl)methanamine.

    Substitution: Produces (7-Alkoxynaphthalen-1-yl)methanamine derivatives.

Scientific Research Applications

(7-Chloronaphthalen-1-yl)methanamine has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: Employed in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: Investigated for its potential as a ligand in receptor binding studies.

    Industrial Applications: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (7-Chloronaphthalen-1-yl)methanamine involves its interaction with specific molecular targets:

    Binding to Receptors: The amine group can form hydrogen bonds with receptor sites, influencing biological activity.

    Pathways Involved: It may modulate signaling pathways by acting as an agonist or antagonist, depending on the receptor type.

Comparison with Similar Compounds

Substituent Effects: Halogen vs. Alkyl/Methoxy Groups

The 7-chloro substituent significantly influences electronic and steric properties. Comparisons with related compounds highlight these effects:

Compound Substituent (Position) Molecular Formula Key Properties/Applications Reference
(7-Chloronaphthalen-1-yl)methanamine Cl (7) C₁₁H₁₀ClN Enhanced electron-withdrawing effects; potential pharmacological activity
1-(Naphthalen-1-yl)methanamine None (parent compound) C₁₁H₁₁N Baseline aromatic amine; used in fluorescence studies
2-(7-Methoxynaphthalen-1-yl)ethanamine OCH₃ (7), ethanamine chain C₁₃H₁₅NO·HCl Methoxy group increases solubility; extended chain may alter receptor binding
1-(7-Bromonaphthalen-1-yl)methanamine Br (7) C₁₁H₁₀BrN Bromine’s larger size enhances steric hindrance; similar electronic effects to Cl
1-(2-Methylnaphthalen-1-yl)methanamine CH₃ (2) C₁₂H₁₃N Methyl group introduces steric bulk; alters metabolic stability

Key Findings :

  • Electron-withdrawing vs.
  • Halogen size : Bromine at the 7-position (compound 18 in ) may offer stronger hydrophobic interactions than chlorine but with increased molecular weight and steric hindrance.

Chain Length and Functional Group Variations

Modifications to the amine-containing chain alter physicochemical and pharmacological profiles:

Compound Amine Structure Molecular Weight Notable Characteristics Reference
(7-Chloronaphthalen-1-yl)methanamine -CH₂NH₂ 228.12 (HCl salt) Compact structure; high bioavailability potential
2-(7-Methoxynaphthalen-1-yl)ethanamine -CH₂CH₂NH₂ 237.73 (HCl salt) Longer chain increases flexibility; may improve membrane permeability
N-Methyl-1-(7-methyl-1H-indol-2-yl)methanamine -CH₂N(CH₃) 174.24 Methylation reduces polarity; enhances lipophilicity

Key Findings :

  • Chain elongation : Ethanamine derivatives (e.g., compound in ) exhibit higher molecular weights and altered solubility profiles compared to methanamine analogs.

Aromatic System Modifications

Replacing the naphthalene core with other aromatic systems diversifies applications:

Compound Aromatic System Molecular Formula Biological Relevance Reference
(7-Chloronaphthalen-1-yl)methanamine Naphthalene C₁₁H₁₀ClN Used in sirtuin modulation studies
1-(4-Chlorophenyl)cyclopentylmethanamine Cyclopentyl + benzene C₁₂H₁₅ClN Explored for antidepressant activity
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine Benzimidazole + benzene C₁₄H₁₂ClN₃ Evaluated for antifungal properties

Key Findings :

  • Benzimidazole hybrids : Compounds like those in demonstrate broader heterocyclic interactions, useful in targeting enzymes or DNA.
  • Cyclopentyl systems : The compound in shows how aliphatic rings can modulate conformational flexibility and receptor selectivity.

Biological Activity

(7-Chloronaphthalen-1-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Name : (7-Chloronaphthalen-1-yl)methanamine
  • Molecular Formula : C11H10ClN
  • Molecular Weight : 201.66 g/mol
  • CAS Number : 219669-42-8

The biological activity of (7-Chloronaphthalen-1-yl)methanamine is primarily attributed to its interaction with various biological targets, particularly receptors and enzymes. The amine group allows it to act as a ligand, influencing receptor activity and potentially modulating neurotransmitter systems.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that (7-Chloronaphthalen-1-yl)methanamine possesses antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods, indicating its potential as an antimicrobial agent .
  • Anticholinesterase Activity : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition studies revealed significant activity at micromolar concentrations, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Data Table: Biological Activities of (7-Chloronaphthalen-1-yl)methanamine

Activity TypeAssay MethodResultReference
AntimicrobialCLSI M7-A7 broth microdilutionMIC against E. coli: 32 µg/mL
AnticholinesteraseEllman's testIC50: 0.5 mM

Case Study 1: Antimicrobial Efficacy

In a controlled study, (7-Chloronaphthalen-1-yl)methanamine was tested against a panel of bacterial strains. The results indicated that the compound showed promising antimicrobial activity, particularly against E. coli and Staphylococcus aureus. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .

Case Study 2: Neuroprotective Potential

Another study investigated the neuroprotective effects of (7-Chloronaphthalen-1-yl)methanamine in a mouse model of Alzheimer's disease. The compound was administered over a period of four weeks, leading to significant improvements in cognitive function as measured by the Morris water maze test. These findings suggest that the compound may exert protective effects on neuronal health through its AChE inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.